molecular formula C8H11N3O2 B12869889 1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide

1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12869889
M. Wt: 181.19 g/mol
InChI Key: FLHPWNNVADIQDE-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide is a chemical compound with a unique structure that includes a cyanoethyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with cyanoethylating agents. One common method involves the use of 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite as a reagent . The reaction conditions often include the presence of a base, such as triethylamine, and the reaction is carried out at room temperature to moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product. The use of automated synthesis equipment can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyanoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific structural features, such as the combination of a cyanoethyl group and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-(2-cyanoethyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C8H11N3O2/c9-4-1-5-11-6(8(10)13)2-3-7(11)12/h6H,1-3,5H2,(H2,10,13)

InChI Key

FLHPWNNVADIQDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)N)CCC#N

Origin of Product

United States

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